

Spectroscopic Profile of Methylenecyclobutane: A Technical Guide

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Compound of Interest

Compound Name: **Methylenecyclobutane**

Cat. No.: **B073084**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **methylenecyclobutane** (CAS: 1120-56-5), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its unique structural features. This document is intended to serve as a practical resource for the identification, characterization, and utilization of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **methylenecyclobutane**, both ^1H and ^{13}C NMR provide distinct signals that are characteristic of its strained four-membered ring and exocyclic double bond.

^1H NMR Spectral Data

The proton NMR spectrum of **methylenecyclobutane** is characterized by three main sets of signals corresponding to the vinylic protons of the methylene group and the two types of methylene protons within the cyclobutane ring.

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constants (J) in Hz
=CH ₂ (vinylic)	4.65 - 4.69	Multiplet	$J(H,H') \approx 0.09$, $J(H,H_{\alpha}) \approx -2.67$, $J(H,H_{\beta}) \approx -2.19$ ^[1]
α -CH ₂ (allylic)	2.65 - 2.69	Multiplet	$J(H_{\alpha},H_{\alpha'}) \approx -15.26$, $J(H_{\alpha},H_{\beta}) \approx 9.57$, $J(H_{\alpha},H_{\beta'}) \approx 6.29$ ^[1]
β -CH ₂	1.89 - 1.93	Multiplet	$J(H_{\beta},H_{\beta'}) \approx -10.85$ ^[1]

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.^[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum of **methylenecyclobutane** displays three distinct signals, corresponding to the quaternary and methylene carbons of the exocyclic double bond, and the two types of methylene carbons within the cyclobutane ring.

Carbon Assignment	Chemical Shift (δ) in ppm
C=	~150
=CH ₂	~105
α -CH ₂	~32
β -CH ₂	~16

Note: The chemical shift values are approximate and can be influenced by the solvent and experimental conditions. Definitive assignments are best confirmed through 2D NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **methylenecyclobutane** is characterized by absorption bands corresponding to C-H stretching and bending vibrations, as well as a distinctive C=C stretching vibration for the exocyclic double bond.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3080	=C-H stretch	Medium
2950 - 2850	C-H stretch (aliphatic)	Strong
~1670	C=C stretch	Medium
~1450	CH ₂ scissoring	Medium
~890	=CH ₂ out-of-plane bend	Strong

Note: The peak positions and intensities can vary depending on the sampling method (e.g., neat liquid, gas phase, or in solution).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For **methylenecyclobutane**, electron ionization (EI) leads to a characteristic fragmentation pattern that can be used for its identification.

m/z	Relative Intensity (%)	Assignment
68	~85	[M] ⁺ (Molecular Ion)
67	100	[M-H] ⁺ (Base Peak)
53	~30	[M-CH ₃] ⁺
41	~15	[C ₃ H ₅] ⁺
39	~40	[C ₃ H ₃] ⁺

Note: The relative intensities of the fragments can vary depending on the ionization energy and the specific mass spectrometer used.

Experimental Protocols

The following sections provide generalized experimental protocols for the acquisition of spectroscopic data for a volatile liquid hydrocarbon like **methylenecyclobutane**.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

- A solution of **methylenecyclobutane** is prepared by dissolving approximately 5-20 mg of the neat liquid in a deuterated solvent (e.g., CDCl₃).
- The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

- The NMR tube is placed in the spectrometer.
- The magnetic field is locked onto the deuterium signal of the solvent.
- Shimming is performed to optimize the magnetic field homogeneity.
- For ¹H NMR, a standard single-pulse experiment is typically used.
- For ¹³C NMR, a proton-decoupled experiment is performed to obtain singlets for each carbon environment.
- The spectra are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

ATR-IR Spectroscopy

Sample Preparation:

- A small drop of neat **methylenecyclobutane** is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample is applied to the crystal, ensuring good contact.
- The IR spectrum of the sample is recorded.
- The final spectrum is presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

- For a volatile liquid like **methylenecyclobutane**, a direct insertion probe or a gas chromatography (GC) inlet can be used.
- If using a direct probe, a small amount of the liquid is introduced into a capillary tube which is then inserted into the ion source.
- For GC-MS, the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

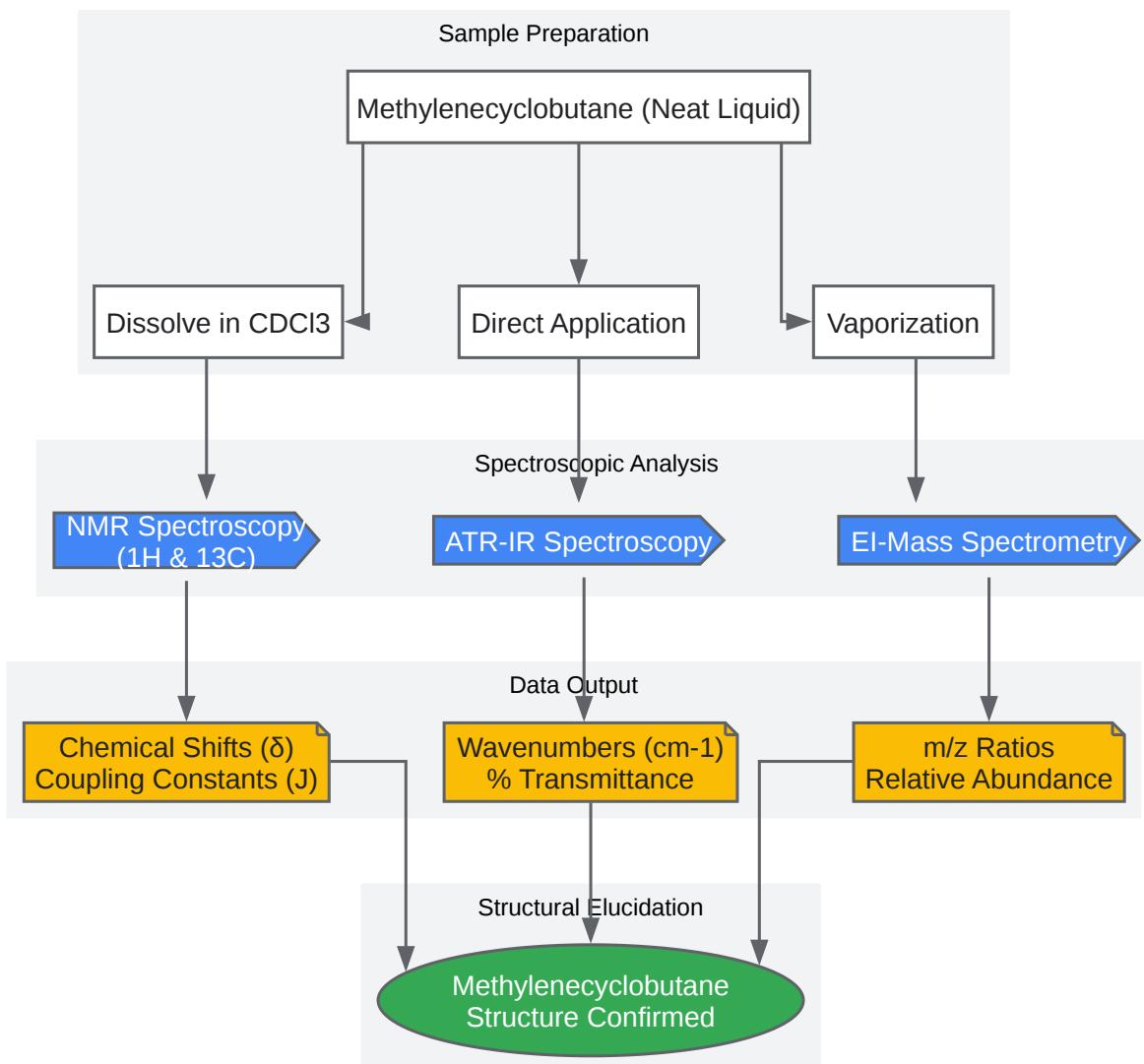
Data Acquisition:

- The vaporized sample is bombarded with a beam of electrons (typically at 70 eV).
- The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each fragment, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **methylenecyclobutane**, from sample preparation to data interpretation.

Spectroscopic Analysis of Methylenecyclobutane

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Caption: Workflow for Spectroscopic Characterization.

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References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
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